N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide

Description

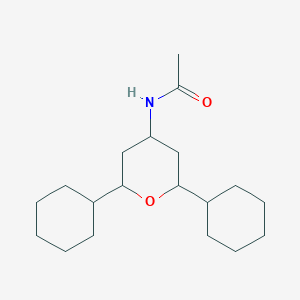

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is a synthetic acetamide derivative characterized by a tetrahydropyran (THP) core substituted with two cyclohexyl groups at the 2- and 6-positions. The acetamide moiety is attached to the 4-position of the THP ring. This structural complexity confers unique steric and electronic properties, making it a candidate for exploration in medicinal chemistry and materials science.

Properties

CAS No. |

1007233-16-0 |

|---|---|

Molecular Formula |

C19H33NO2 |

Molecular Weight |

307.5 g/mol |

IUPAC Name |

N-(2,6-dicyclohexyloxan-4-yl)acetamide |

InChI |

InChI=1S/C19H33NO2/c1-14(21)20-17-12-18(15-8-4-2-5-9-15)22-19(13-17)16-10-6-3-7-11-16/h15-19H,2-13H2,1H3,(H,20,21) |

InChI Key |

RDROZMXLWOJMJZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1CC(OC(C1)C2CCCCC2)C3CCCCC3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane typically involves the acetylation of 2,6-dicyclohexyl-tetrahydropyrane. The reaction is carried out under controlled conditions using acetic anhydride as the acetylating agent and a suitable catalyst, such as pyridine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the pure compound.

Chemical Reactions Analysis

Types of Reactions

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the acetylamino group, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Acetylamino-2,6-dicyclohexyl-tetrahydropyrane involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclohexyl groups provide hydrophobic interactions that can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis focuses on acetamide derivatives with analogous cyclic frameworks or bioactivity profiles, as detailed in the evidence.

Table 1: Structural and Functional Comparison

Key Observations:

Core Structure Diversity: The target compound’s THP core contrasts with cyclopenta[b]thiophene (antiproliferative agent) or pyridazinone (FPR agonist) . The rigid THP ring may enhance metabolic stability compared to smaller heterocycles but reduce solubility due to bulky cyclohexyl groups.

Substituent Effects: Unlike the bromophenyl and methoxybenzyl groups in FPR agonists , the cyclohexyl substituents in the target compound likely prioritize lipophilicity and membrane permeability over receptor specificity. The absence of electron-withdrawing groups (e.g., cyano, sulfamoyl) or charged moieties (e.g., sodium salt in ) suggests distinct pharmacokinetic behavior.

Its acetamide group may interact with amide-binding enzyme pockets, but steric hindrance from cyclohexyl groups could limit efficacy.

Limitations and Research Implications

- Data Scarcity : The provided evidence lacks direct studies on N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide. Comparative insights are extrapolated from structurally distinct analogs.

- Synthetic Challenges : The compound’s synthesis (implied by cyclohexyl-THP complexity) may require multi-step routes similar to patent examples , but scalability remains unaddressed.

- Therapeutic Potential: Prioritize assays for kinase inhibition, GPCR modulation, or solubility profiling to bridge knowledge gaps.

Biological Activity

N-(2,6-Dicyclohexyltetrahydro-2H-pyran-4-yl)acetamide is a compound that has drawn attention in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound can be described by its unique structure, which features a tetrahydropyran ring substituted with dicyclohexyl groups and an acetamide functional group. This configuration is believed to contribute to its biological properties.

1. Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, derivatives of tetrahydropyran have shown activity against various bacterial strains, suggesting potential for this compound in treating infections.

| Microbe | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate inhibition | |

| Candida albicans | Low activity |

2. Anti-inflammatory Effects

The compound has shown promise in modulating inflammatory pathways. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

3. Neuroprotective Properties

Preliminary studies indicate that this compound may exhibit neuroprotective effects. It appears to influence signaling pathways associated with neuronal survival and function.

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of the compound resulted in reduced neuronal loss and improved cognitive function as measured by behavioral tests. Histological analysis revealed decreased markers of oxidative stress and inflammation.

Case Study 2: Antimicrobial Efficacy

A series of in vitro tests were conducted to evaluate the antimicrobial efficacy of the compound against a panel of pathogenic bacteria and fungi. The results demonstrated a dose-dependent inhibition, particularly against Gram-positive bacteria.

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its interaction with specific receptors or enzymes involved in inflammation and microbial resistance plays a critical role.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.